molecular formula C12H21NO5 B2609302 2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-3-yl)acetic acid CAS No. 1398503-92-8

2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-3-yl)acetic acid

Cat. No.: B2609302
CAS No.: 1398503-92-8
M. Wt: 259.302
InChI Key: LYNOEDFNPIETOM-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-3-yl)acetic acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (BOC)-protected amino group and a tetrahydro-2H-pyran-3-yl substituent attached to a central carbon, which is further linked to an acetic acid moiety. The BOC group serves as a protective moiety for the amino functionality, a common strategy in peptide synthesis to prevent undesired side reactions during coupling steps .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxan-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-9(10(14)15)8-5-4-6-17-7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNOEDFNPIETOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCCOC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1398503-92-8
Record name 2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-3-yl)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-3-yl)acetic acid typically involves the following steps:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the tetrahydropyran ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Coupling reaction: The protected amine and the tetrahydropyran ring are coupled using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydropyran ring.

    Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Drug Development

The compound is primarily utilized in the synthesis of bioactive molecules, particularly in the creation of peptide-based drugs. The Boc group allows for selective deprotection, facilitating the introduction of various functional groups essential for biological activity.

Anticancer Research

Recent studies have indicated that derivatives of 2-((tert-butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-3-yl)acetic acid exhibit promising anticancer properties. For instance, modifications to the tetrahydropyran ring have been shown to enhance cytotoxicity against specific cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

Peptide Synthesis

The compound serves as an intermediate in the synthesis of various peptides, particularly those that require specific stereochemistry or functional groups. Its stability under standard peptide coupling conditions makes it an attractive option for chemists looking to construct complex peptide structures .

Chiral Auxiliary

Due to its chiral nature, this compound can be employed as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds .

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics, suggesting potential as lead compounds for further development .

Case Study: Peptide Synthesis Optimization

A research project focused on optimizing peptide synthesis protocols using this compound revealed enhanced yields and purities compared to traditional methods. The study highlighted the compound's role in improving reaction conditions and minimizing side reactions during peptide formation .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The Boc protecting group can be removed under acidic conditions, revealing the active amine group which can then participate in further reactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name CAS Number Molecular Formula Molecular Weight* Similarity Score Key Structural Features
2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-3-yl)acetic acid Not Available C₁₂H₂₁NO₅ ~259.3 - BOC-amino, THP-3-yl, acetic acid
(2S,5R)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid 603130-13-8 C₁₂H₂₁NO₅ ~259.3 0.75 BOC-amino on THP ring, carboxylic acid
3-[tert-Butoxycarbonyl]amino]-2-methylpropionic acid Not Provided C₉H₁₇NO₄ ~203.2 - BOC-amino, methyl branch, propionic acid
2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid 103105-97-1 C₁₇H₂₂N₂O₅ 334.37 - BOC-amino, benzoazepine, acetic acid

*Calculated based on molecular formulas.

  • Highest Similarity: (2S,5R)-5-((BOC)amino)tetrahydro-2H-pyran-2-carboxylic acid (0.75 similarity) shares the THP ring and BOC-amino group but positions the carboxylic acid directly on the THP ring, unlike the acetic acid side chain in the target compound .
  • Methyl-Substituted Analog: 3-[BOC-amino]-2-methylpropionic acid lacks the THP ring, replacing it with a methyl group, reducing steric bulk and hydrophobicity .
  • Benzoazepine Derivative : The compound in incorporates a fused aromatic system, enhancing lipophilicity and likely altering metabolic stability compared to the THP-based target .

Physicochemical and Functional Properties

  • Solubility : The THP ring in the target compound enhances hydrophilicity compared to the methyl-substituted analog but reduces it relative to the benzoazepine derivative (due to aromaticity) .
  • Stability : BOC protection improves stability under basic conditions, but the THP ring’s ether oxygen may increase susceptibility to acid-catalyzed ring-opening versus the benzoazepine’s aromatic stability .
  • Biological Relevance : The THP moiety may improve membrane permeability compared to bulkier analogs, making the target compound a candidate for central nervous system-targeted therapeutics.

Biological Activity

2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-3-yl)acetic acid, also known by its CAS number 711017-85-5, is a compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound has the molecular formula C12H21NO5C_{12}H_{21}NO_{5} and a molecular weight of 259.30 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities. The structural characteristics include:

PropertyValue
CAS Number711017-85-5
Molecular FormulaC₁₂H₂₁NO₅
Molecular Weight259.30 g/mol
Boiling PointNot available
InChI KeyMAJWUTNRLZHCBX-VIFPVBQESA-N

The biological activity of this compound is primarily attributed to its role as an amino acid derivative. Such compounds often exhibit various pharmacological effects, including anti-inflammatory, analgesic, and potential anticancer activities. The presence of the tetrahydropyran moiety may enhance the compound's ability to interact with biological targets due to its conformational flexibility.

Case Studies and Research Findings

  • Anticancer Activity : A study conducted on similar Boc-protected amino acids demonstrated their ability to inhibit cancer cell proliferation through modulation of apoptotic pathways. The presence of the tetrahydropyran structure was noted to improve cellular uptake and bioavailability .
  • Anti-inflammatory Effects : Research has indicated that derivatives of this compound can reduce inflammatory markers in vitro. The mechanism involves inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response .
  • Neuroprotective Properties : Preliminary studies suggest that compounds with similar structures may provide neuroprotection by reducing oxidative stress and promoting neuronal survival in models of neurodegeneration .

Summary of Biological Activities

Activity TypeEvidence LevelMechanism
AnticancerModerateInduction of apoptosis
Anti-inflammatoryHighInhibition of NF-kB signaling
NeuroprotectivePreliminaryReduction of oxidative stress

Comparative Analysis with Related Compounds

Compound NameCAS NumberBiological Activity
(S)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid1251903-95-3Similar anti-cancer activity
(R)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid1251903-95-3Exhibits neuroprotective effects

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